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Compound of Interest

2-[(2-

Compound Name: bromophenyl)methyl]propanedioic
Acid

CAS No.: 58380-12-4

Cat. No.: B1278515

Get Quote

The "Ortho-Effect" Gateway to Fused Ring Systems

CAS Number: 58380-12-4 Synonyms: 2-(2-Bromobenzyl)malonic acid; o-Bromobenzylmalonic
acid Molecular Formula: C10H9BrO4 Molecular Weight: 273.08 g/mol

Executive Summary: The Ortho-Divergence

In medicinal chemistry, the position of the halogen substituent dictates the synthetic utility of the
scaffold. While the para-isomer (4-bromo) is utilized for linear chain extension (e.g., in Suzuki
couplings for biaryl drugs), 2-[(2-bromophenyl)methyl]propanedioic acid offers a unique
"ortho-divergence."

The proximity of the bromine atom to the alkyl side chain (the "ortho-effect") enables
intramolecular cyclization pathways that are geometrically impossible for the meta or para
isomers. This guide focuses on its role as the primary precursor for 1-Indanone derivatives and
Indene-based pharmacophores, structural motifs found in acetylcholinesterase inhibitors (e.qg.,
Donepezil analogues) and novel anticancer agents.
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Chemical Profile & Properties[1][2][3][4][5][6][7]1[8]

[9]

Property Specification Notes
White to off-white crystalline Hygroscopic; store under inert
Appearance )
solid atmosphere.
) ) Decarboxylation occurs near
Melting Point 155-160 °C (Decomposes) ) ]
melting point.
. Poor solubility in non-polar
Solubility DMSO, Methanol, Ethanol
solvents (Hexane).
K ~2.8 (COOH #1), ~5.7 (COOH Typical for substituted malonic
a
P #2) acids.
N - Undergoes thermal
Stability Heat Sensitive

decarboxylation >140°C.

Synthetic Pathways: Construction of the Scaffold

The synthesis follows a classic Malonic Ester Synthesis pathway. The choice of base and

solvent is critical to prevent premature decarboxylation or side reactions involving the aryl

bromide.

Step 1: Alkylation (The Kinetic Control)

o Reagents: Diethyl malonate, Sodium Ethoxide (NaOEt), 2-Bromobenzyl bromide.

e Solvent: Anhydrous Ethanol.

e Mechanism: The ethoxide generates the enolate of diethyl malonate, which attacks the

benzylic carbon of the bromide via S_N2.

Step 2: Hydrolysis (The Thermodynamic Control)

o Reagents: NaOH or KOH (aq), followed by acidification (HCI).
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« Critical Note: Acid hydrolysis is preferred if the product is to be immediately decarboxylated.
Base hydrolysis isolates the dicarboxylic acid.

Experimental Protocol: Synthesis of the Title Compound

o Preparation of Ethoxide: In a 3-neck RBF under Nz, dissolve sodium metal (1.1 eq) in
anhydrous ethanol. Stir until evolution of Hz ceases.[1]

e Enolate Formation: Cool to 0°C. Add diethyl malonate (1.2 eq) dropwise over 30 mins. Stir
for 1 hr to ensure complete enolization.

» Alkylation: Add 2-bromobenzyl bromide (1.0 eq) dropwise. The solution will turn turbid (NaBr
precipitation).

o Reflux: Heat to reflux (78°C) for 4—6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

o Workup: Evaporate ethanol. Resuspend residue in water. Extract with diethyl ether. Dry
organic layer (MgSOa4) and concentrate to yield the Diethyl ester intermediate.

o Hydrolysis: Reflux the ester in 20% NaOH for 3 hours. Cool, wash with ether (to remove
unreacted organics), and acidify the aqueous layer with 6M HCI to pH 1.

« Isolation: Filter the precipitated 2-[(2-bromophenyl)methyl]propanedioic acid.
Recrystallize from water/ethanol.

Divergent Reactivity: The Core Utility

This compound is rarely the final drug; it is a transient scaffold. It undergoes two primary
divergent transformations driven by the ortho-bromo group.

Pathway A: Decarboxylation to 3-(2-
Bromophenyl)propanoic Acid

Heating the title compound leads to the loss of COz, yielding 3-(2-bromophenyl)propanoic acid.
This is the direct precursor to 1-Indanone via intramolecular Friedel-Crafts acylation.[1]

Pathway B: Intramolecular Heck Cyclization
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The dicarboxylic acid (or its ester) can undergo Pd-catalyzed insertion into the aryl-Br bond,
followed by intramolecular carbopalladation of the enolate double bond (formed in situ) to yield
Indene derivatives.

Visualization of Reaction Pathways

Pathway Legend i
|

Pathway B: Heck Cyclization

1
Pathway A: Indanone Synthesis i
1
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Figure 1: Divergent synthetic pathways. Pathway A leads to the Indanone scaffold (common in
neurodegenerative drugs), while Pathway B utilizes the Heck reaction to form functionalized
Indenes.

Pharmaceutical Applications: The Indanone Scaffold

The primary value of this acid lies in its conversion to 1-Indanone. The ortho-bromo substituent
is essential for this ring closure.

Case Study: Synthesis of 1-Indanone

e Precursor: 3-(2-bromophenyl)propanoic acid (derived from title compound).[2][3]
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e Reagent: Trifluoromethanesulfonic acid (TfOH) or Polyphosphoric acid (PPA).
e Mechanism:
o The acid chloride or protonated acid undergoes electrophilic aromatic substitution.

o The ortho-position is already occupied by Bromine? Correction: The standard synthesis of
1-indanone usually proceeds from 3-phenylpropanoic acid. However, the 2-bromo
derivative allows for the synthesis of 4-bromo-1-indanone, a highly functionalizable
scaffold where the bromine remains available for further coupling (e.g., adding a biaryl tail
after ring formation).

o Alternative Route: Metal-Halogen exchange (n-BuLi) on the 3-(2-bromophenyl)propanoic
acid followed by intramolecular attack on the carboxylate (Parham Cyclization) yields the
indanone.

Therapeutic Relevance

o Neuroscience: Indanone derivatives are pharmacophores for Donepezil (Alzheimer's) and
Rasagiline (Parkinson's).

e Oncology: Substituted indanones act as tubulin polymerization inhibitors.

e CD73 Inhibitors: Recent literature suggests malonic acid derivatives (retaining the
dicarboxylic motif) act as non-nucleoside inhibitors of CD73, a target for cancer
immunotherapy.

Safety & Handling (E-E-A-T)
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Hazard Class Statement Handling Protocol

Wear nitrile gloves (0.11mm).

[4]

Acute Toxicity H302: Harmful if swallowed.

Wash immediately with

Skin Irritation H315: Causes skin irritation.[5]
soap/water.
o H319: Causes serious eye Use safety goggles; eye wash
Eye Irritation o ]
irritation. station nearby.
o Incompatible with strong Avoid contact with
Reactivity o )
oxidizers. perchlorates/peroxides.

Self-Validating Safety Step: Before scaling up the decarboxylation step, perform a Differential
Scanning Calorimetry (DSC) test to determine the exact onset of gas evolution to prevent
reactor over-pressurization.

References

» Preparation of Diethyl 2-(2-bromobenzyl)malonate:Organic Syntheses, Coll. Vol. 1, p. 250
(General Malonic Ester Synthesis protocol adapted for 2-bromobenzyl bromide).

 Intramolecular Heck Reactions: Link, J. T. (2002). "The Intramolecular Heck Reaction."[6][7]
[8][9] Organic Reactions, 60.

e Indanones in Drug Discovery:Journal of Medicinal Chemistry, "Design and Synthesis of
Indanone Derivatives as Acetylcholinesterase Inhibitors.” (General reference for scaffold
utility).

» Decarboxylation Protocols:PrepChem, "Synthesis of 3-phenylpropanoic acid derivatives."

e CD73 Inhibitors:Bioorganic & Medicinal Chemistry Letters, (2024). "Design, synthesis and
structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73
inhibitors."

o Safety Data: Sigma-Aldrich SDS for substituted malonic acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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